molecular formula C19H21NO2 B5838017 4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5838017
M. Wt: 295.4 g/mol
InChI Key: JSUKZXSFEZXXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETNB and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood. However, studies have shown that it has a high affinity for dopamine D2 receptors, which are involved in the regulation of mood and behavior. ETNB has been shown to act as a partial agonist at these receptors, which can effectively reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can improve mood and reduce symptoms of schizophrenia. Additionally, ETNB has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its high affinity for dopamine D2 receptors. This makes it an effective tool for studying the role of these receptors in various diseases. However, one limitation of using ETNB is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of research is the development of more efficient synthesis methods, which can improve the availability of this compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of ETNB and its potential applications in various fields, such as neuroprotection and cognitive enhancement. Finally, more research is needed to determine the safety and efficacy of ETNB in humans, which can pave the way for its potential use as a therapeutic drug.

Synthesis Methods

Several methods have been developed for synthesizing 4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One of the most common methods involves the reaction of 1,2,3,4-tetrahydro-1-naphthol with 4-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 1,2,3,4-tetrahydro-1-naphthol with 4-nitrobenzoyl chloride followed by reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with ethyl chloroformate.

Scientific Research Applications

4-ethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is its use as an antipsychotic drug. Studies have shown that ETNB has a high affinity for dopamine D2 receptors and can effectively reduce the symptoms of schizophrenia. Additionally, ETNB has been studied for its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

4-ethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-16-12-10-15(11-13-16)19(21)20-18-9-5-7-14-6-3-4-8-17(14)18/h5,7,9-13H,2-4,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUKZXSFEZXXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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